
2-((5-(4-クロロフェニル)-1-メチル-1H-ピロール-2-イル)メチレン)マラノニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile is an organic compound that features a pyrrole ring substituted with a 4-chlorophenyl group and a methylene malononitrile moiety
科学的研究の応用
2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
Target of Action
It is known that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives often interact with their targets by binding to them, which can result in changes in the target’s function . This can lead to various downstream effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their ability to interact with multiple targets . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Result of Action
It is known that indole derivatives can have a wide range of effects at the molecular and cellular level, depending on the specific targets they interact with and the nature of these interactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde and malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alkanes.
Substitution: Formation of substituted nitriles or imines.
類似化合物との比較
Similar Compounds
- 2-((5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile
- 2-((5-(4-fluorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile
- 2-((5-(4-methylphenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile
Uniqueness
2-((5-(4-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)methylene)malononitrile is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. The chloro substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development .
特性
IUPAC Name |
2-[[5-(4-chlorophenyl)-1-methylpyrrol-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c1-19-14(8-11(9-17)10-18)6-7-15(19)12-2-4-13(16)5-3-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFXQDMAUJGVFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CC=C(C=C2)Cl)C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
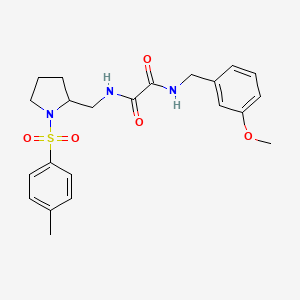
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2391413.png)
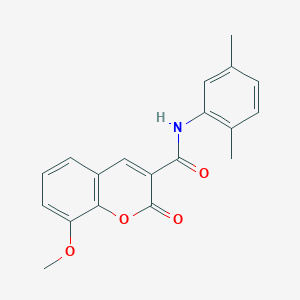

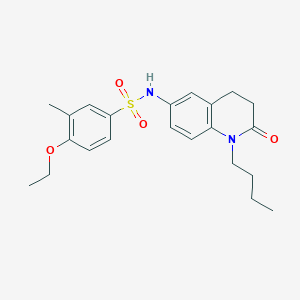
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2391421.png)
![6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2391423.png)
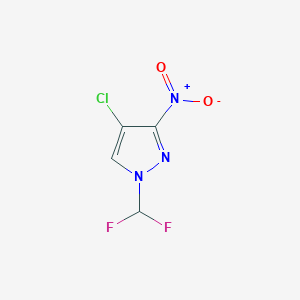

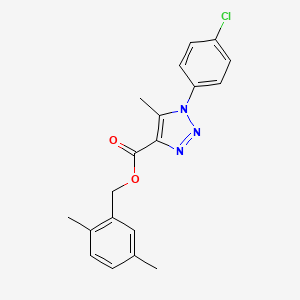
![2-methyl-3-[(E)-pyridin-2-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2391431.png)

![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2391433.png)
![8-butanoyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2391435.png)
